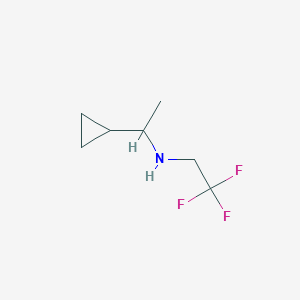

(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine

CAS No.: 790263-40-0

Cat. No.: VC8295300

Molecular Formula: C7H12F3N

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 790263-40-0 |

|---|---|

| Molecular Formula | C7H12F3N |

| Molecular Weight | 167.17 g/mol |

| IUPAC Name | N-(1-cyclopropylethyl)-2,2,2-trifluoroethanamine |

| Standard InChI | InChI=1S/C7H12F3N/c1-5(6-2-3-6)11-4-7(8,9)10/h5-6,11H,2-4H2,1H3 |

| Standard InChI Key | OHRMZVJKNLPGPX-UHFFFAOYSA-N |

| SMILES | CC(C1CC1)NCC(F)(F)F |

| Canonical SMILES | CC(C1CC1)NCC(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine, systematically named N-(1-cyclopropylethyl)-2,2,2-trifluoroethanamine, is defined by the following structural attributes:

-

SMILES Notation: CC(C1CC1)NCC(F)(F)F, reflecting the branched ethylamine backbone substituted with a cyclopropyl group and a trifluoroethyl chain .

-

InChI Key: OHRMZVJKNLPGPX-UHFFFAOYSA-N, a unique identifier for its stereochemical and constitutional features .

The cyclopropane ring introduces angular strain, which may influence conformational flexibility, while the trifluoroethyl group enhances lipophilicity and metabolic stability—a hallmark of fluorinated compounds in drug design .

Synthesis and Manufacturing

Optimization Challenges

-

Steric Hindrance: The cyclopropane ring may impede reaction kinetics, necessitating elevated temperatures or catalytic acceleration.

-

Fluorine Reactivity: The electron-deficient trifluoroethyl group requires careful handling to avoid defluorination or side reactions .

Physicochemical Properties

The compound’s properties are summarized in Table 1:

Table 1: Physicochemical Profile of (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine

The trifluoroethyl moiety significantly elevates lipophilicity (LogP ~2.1), enhancing membrane permeability—a critical factor for central nervous system (CNS) drug candidates .

Reactivity and Functionalization

Amine-Based Reactions

The primary amine group undergoes typical reactions:

-

Acylation: Formation of amides with acyl chlorides or anhydrides.

-

Alkylation: Quaternization with alkyl halides, though steric bulk may limit efficiency.

-

Schiff Base Formation: Condensation with carbonyl compounds, useful for constructing imine-linked architectures .

Fluorine-Specific Reactivity

The CF₃ group exhibits:

-

Electron-Withdrawing Effects: Activates adjacent positions for nucleophilic aromatic substitution (if applicable).

-

Hydrogen Bonding: The fluorine atoms engage in weak H-bonding, influencing crystal packing and solubility .

Applications in Medicinal Chemistry

CNS-Targeted Drug Development

The compound’s high lipophilicity and moderate molecular weight align with Lipinski’s Rule of Five, suggesting potential as a CNS-penetrant pharmacophore. Fluorinated amines are increasingly explored in neurotherapeutics due to their ability to traverse the blood-brain barrier (BBB) . For example, analogous trifluoroethylamines have been investigated as cathepsin L inhibitors for treating chronic Toxoplasma gondii infections, demonstrating BBB permeability (Brain/Plasma ratio up to 1.4) .

Structure-Activity Relationship (SAR) Considerations

-

Cyclopropyl Group: Constrains rotational freedom, potentially improving target binding selectivity.

-

Trifluoroethyl Chain: Enhances metabolic stability by resisting oxidative degradation .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Amines

The target compound’s hybrid structure offers a balance of lipophilicity and steric bulk, positioning it uniquely for CNS applications compared to simpler analogs.

Future Directions

Synthetic Chemistry

-

Catalytic Asymmetric Synthesis: Development of enantioselective routes to access chiral variants for stereochemical studies.

-

Bioconjugation Techniques: Exploring its use in antibody-drug conjugates (ADCs) via amine-selective linkers.

Pharmacological Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume